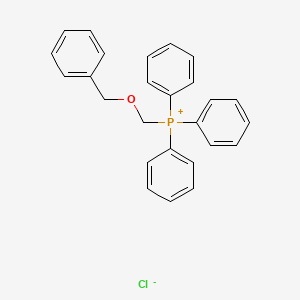

((Benzyloxy)methyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

triphenyl(phenylmethoxymethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.ClH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGLLAXZTYTFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466374 | |

| Record name | [(Benzyloxy)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75772-01-9 | |

| Record name | [(Benzyloxy)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75772-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

((Benzyloxy)methyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

Ph3P+PhCH2Cl→Ph3PCH2Ph+Cl−

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)methyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Aprotic solvents like THF, dichloromethane, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with hydroxide ions can yield benzyl alcohol, while reaction with alkoxide ions can produce benzyl ethers.

Scientific Research Applications

Organic Synthesis

((Benzyloxy)methyl)triphenylphosphonium chloride is primarily utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing various phosphonium compounds, which are vital in multiple chemical reactions.

Case Study: Wittig Reaction

One prominent application is in the Wittig reaction, where it is employed to generate alkenes from aldehydes or ketones. For instance, the compound has been used effectively in the olefination of ketones, yielding high product purity and yield rates .

Data Table: Wittig Reaction Yields

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Wittig Olefination | Ketone 39 | Alkene 13 | 60% (increased to 81% with n-BuLi) |

This demonstrates the compound's effectiveness in facilitating significant synthetic transformations.

Catalysis

Phosphonium salts, including this compound, act as ligands in transition-metal catalysis. They influence reaction rates and selectivities significantly, particularly in palladium-catalyzed cross-coupling reactions.

Case Study: Cross-Coupling Reactions

Research has shown that phosphonium cations derived from this compound enhance the efficiency of cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Functional Materials Development

The derivatives of this compound have been explored for their potential in developing functional materials such as ionic liquids. These materials possess unique properties that make them suitable for applications in electrochemistry and catalysis.

Data Table: Functional Materials Derived from Phosphonium Salts

| Material Type | Application Area | Key Features |

|---|---|---|

| Ionic Liquids | Electrochemistry | Low volatility, high thermal stability |

| Antimicrobial Agents | Medicinal Chemistry | Potential anti-tumor activities |

Biological Studies

Interaction studies involving this compound focus on its behavior in biological systems. These studies assess its potential therapeutic roles and mechanisms of action, particularly concerning antimicrobial and anti-tumor properties.

Specific phosphonium cations derived from this compound have shown promise in preliminary studies for antimicrobial activity, although further research is needed to fully elucidate their mechanisms.

Mechanism of Action

The mechanism by which ((Benzyloxy)methyl)triphenylphosphonium chloride exerts its effects involves the formation of a reactive phosphonium intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved are primarily related to its ability to act as a nucleophile or electrophile in chemical reactions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The primary distinction among triphenylphosphonium salts lies in the substituent attached to the phosphorus atom. Below is a comparative analysis of structurally related compounds:

Reactivity and Selectivity

Electronic Effects :

- The benzyloxy group in this compound donates electron density via resonance, stabilizing the ylide and favoring reactions with electrophilic aldehydes .

- Methoxymethyl and allyl substituents (e.g., in Allyl triphenylphosphonium chloride) modify ylide nucleophilicity, enabling selective alkene formations .

- Chloromethyl and 2,4-dichlorobenzyl groups introduce electron-withdrawing effects, enhancing reactivity toward sterically hindered substrates .

Steric Considerations :

Research Findings and Trends

- Yield Optimization : this compound achieved 72% yield in deprotection steps, highlighting its efficiency in multi-step syntheses .

- Counterion Influence : Bromide variants (e.g., (Benzyloxycarbonylmethyl)triphenylphosphonium bromide) offer improved solubility in polar solvents compared to chloride salts .

- Emerging Applications : Chlorinated derivatives are gaining attention for synthesizing halogenated bioactive molecules .

Biological Activity

((Benzyloxy)methyl)triphenylphosphonium chloride (CAS No. 75772-01-9) is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in various fields, including cancer therapy and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with a benzyloxy methyl halide. The general procedure includes:

- Reagents : Triphenylphosphine and benzyloxy methyl chloride.

- Solvent : Anhydrous solvents like THF or DCM are commonly used.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete conversion.

Reaction Scheme

The following table summarizes a typical synthesis pathway:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Triphenylphosphine + Benzyloxy methyl chloride | Reflux in THF | 55% |

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that this compound may exert cytotoxic effects on various cancer cell lines, possibly through mechanisms involving mitochondrial targeting and apoptosis induction.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The proposed mechanisms by which this compound exerts its biological effects include:

- Mitochondrial Targeting : The lipophilicity of the phosphonium cation allows it to accumulate in mitochondria, leading to disruption of mitochondrial functions.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. How is ((Benzyloxy)methyl)triphenylphosphonium chloride synthesized and purified for laboratory use?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and (benzyloxy)methyl chloride in an aprotic solvent (e.g., toluene or benzene) under reflux conditions. The reaction proceeds via a two-step mechanism: (1) formation of a phosphonium intermediate and (2) precipitation of the chloride salt. Purification involves recrystallization from a polar solvent like ethanol or acetonitrile to remove unreacted starting materials. For microscale applications, vacuum filtration and drying under inert atmosphere are critical to prevent hydrolysis .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyloxy methyl group (δ ~4.5–5.5 ppm for CH₂OP) and aromatic protons of the triphenylphosphine moiety (δ ~7.2–7.8 ppm).

- IR Spectroscopy : Identification of P–C stretching (~1,100 cm⁻¹) and C–O–C ether linkages (~1,250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M-Cl]⁺ at m/z 307.1) and isotopic patterns consistent with phosphorus and chlorine .

Q. What safety precautions are necessary when handling this compound?

- Use a fume hood to avoid inhalation of fine particulates (triphenylphosphine derivatives are toxic).

- Wear nitrile gloves and goggles; benzyloxy methyl chloride is a lachrymator and skin irritant.

- Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption, which can lead to decomposition .

Advanced Research Questions

Q. How can Wittig reaction conditions be optimized using this compound?

- Base Selection : Use strong, anhydrous bases (e.g., NaHMDS or KOtBu) to generate the ylide efficiently. Avoid aqueous bases due to hydrolysis risks.

- Solvent Compatibility : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances ylide stability compared to protic solvents.

- Temperature Control : Maintain reaction temperatures between –20°C and 0°C to suppress side reactions (e.g., β-hydride elimination).

- Substrate Scope : Electron-deficient aldehydes typically yield higher alkene selectivity (>90%) compared to sterically hindered substrates .

Q. How do stability issues under varying storage conditions affect experimental reproducibility?

- Moisture Sensitivity : Hydrolysis of the phosphonium salt produces phosphine oxides, detectable via ³¹P NMR (δ ~25–30 ppm). Store desiccated at –20°C for long-term stability.

- Thermal Decomposition : Above 80°C, the compound decomposes into benzene derivatives and hydrogen chloride, confirmed by TGA-DSC analysis. Pre-dry solvents to mitigate exothermic side reactions .

Q. How can contradictory data in alkene product yields be analyzed and resolved?

- Byproduct Identification : Use GC-MS or HPLC to detect competing elimination products (e.g., styrenes from β-hydride shifts).

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature; shorter times favor kinetic ylide formation.

- Counterion Effects : Replace chloride with bromide (e.g., using ion-exchange resins) to enhance ylide reactivity in polar aprotic media .

Methodological Considerations

- Troubleshooting Low Yields :

- Ensure stoichiometric excess of aldehyde (1.2–1.5 equiv.) to drive ylide conversion.

- Monitor base purity (e.g., NaOEt must be freshly prepared to avoid carbonate formation) .

- Scalability : Continuous flow reactors improve heat dissipation and mixing efficiency for gram-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.